methyl (5Z)-1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (5Z)-1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, chlorophenyl group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrrole derivative with a chlorophenyl halide in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a methoxyphenyl amine and an appropriate leaving group.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of methyl (5Z)-1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5Z)-1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (5Z)-1-(4-fluorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl (5Z)-1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (5Z)-1-(4-chlorophenyl)-5-[[4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]methylidene]-2-methyl-4-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN2O6/c1-18-27(29(35)37-3)28(34)24(32(18)21-12-10-20(30)11-13-21)16-19-8-14-22(15-9-19)38-17-26(33)31-23-6-4-5-7-25(23)36-2/h4-16H,17H2,1-3H3,(H,31,33)/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLDRZXFNJZDU-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC)N1C4=CC=C(C=C4)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC)/N1C4=CC=C(C=C4)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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